Aldoxorubicin hydrochloride
Overview
Description
Aldoxorubicin (hydrochloride) is a tumor-targeted doxorubicin conjugate developed by CytRx. This compound is designed to improve the delivery and efficacy of doxorubicin, a well-known chemotherapeutic agent, by targeting tumors more effectively and reducing systemic toxicity .
Mechanism of Action
Target of Action
Aldoxorubicin hydrochloride primarily targets DNA topoisomerase 2-alpha , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in cell division and growth, making it a key target in cancer treatment.
Mode of Action
This compound is a prodrug of doxorubicin that binds to endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through the cleavage of an acid-sensitive linker . This interaction with its target leads to the inhibition of the topoisomerase 2-alpha enzyme, thereby preventing DNA replication and transcription, and ultimately leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication and transcription. By inhibiting DNA topoisomerase 2-alpha, this compound disrupts these essential cellular processes, leading to cell death .
Pharmacokinetics
It is known that the drug has a long mean half-life (201–211 h), a narrow mean volume of distribution (396–408 L/m^2), and a slow mean clearance rate (0136–0152 L/h/m^2) .
Result of Action
The primary result of this compound’s action is the induction of cell death in tumor cells. By binding to albumin and preferentially accumulating in tumors, this compound can deliver a high concentration of the active drug (doxorubicin) directly to the tumor site . This targeted delivery enhances the drug’s antitumor efficacy while minimizing toxicity to non-tumor tissues .
Action Environment
The action of this compound is influenced by the tumor’s acidic environment. The drug is designed to release the active doxorubicin in the acidic environment of the tumor cell . This pH-sensitive mechanism ensures that the drug is activated specifically within the tumor, enhancing its efficacy and reducing systemic toxicity .
Biochemical Analysis
Biochemical Properties
Aldoxorubicin hydrochloride plays a significant role in biochemical reactions. After administration, it rapidly binds to endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of the acid-sensitive linker . This interaction with albumin allows for targeted delivery to tumor cells, bypassing uptake by other non-specific sites including the heart, bone marrow, and gastrointestinal tract .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. The bound doxorubicin, once released in the tumor cell, can interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound involves its conversion into doxorubicin in the acidic environment of the tumor cell . Doxorubicin, the active form of the drug, is known to intercalate with DNA, disrupting its structure and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .
Temporal Effects in Laboratory Settings
It is known that the drug is stable in circulation and does not readily accumulate in body compartments outside of the bloodstream .
Metabolic Pathways
As a prodrug, it is converted into doxorubicin in the tumor cell’s acidic environment
Transport and Distribution
This compound is transported and distributed within cells and tissues by binding to albumin in the bloodstream . This albumin-bound form preferentially accumulates in tumors, allowing for targeted delivery of the drug .
Subcellular Localization
Given that the active form of the drug, doxorubicin, intercalates with DNA, it is likely that it localizes to the nucleus of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aldoxorubicin (hydrochloride) involves the conjugation of doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). The reaction typically occurs under mild acidic conditions to ensure the stability of the acid-sensitive linker . The process involves the formation of a hydrazone bond between the hydrazide group of EMCH and the ketone group of doxorubicin.
Industrial Production Methods
Industrial production of aldoxorubicin (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Aldoxorubicin (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The acid-sensitive linker (EMCH) is cleaved in the acidic environment of tumors, releasing free doxorubicin.
Oxidation and Reduction: As a derivative of doxorubicin, aldoxorubicin can participate in redox reactions, particularly involving the quinone moiety of doxorubicin.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to cleave the EMCH linker.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
Aldoxorubicin (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Aldoxorubicin (hydrochloride) is unique compared to other similar compounds due to its targeted delivery system and reduced systemic toxicity. Similar compounds include:
Doxorubicin: The parent compound, widely used in chemotherapy but associated with significant cardiotoxicity.
Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.
Daunorubicin: Similar to doxorubicin but primarily used for treating leukemia.
Aldoxorubicin’s uniqueness lies in its ability to deliver doxorubicin specifically to tumor sites, thereby enhancing efficacy and minimizing adverse effects .
Properties
IUPAC Name |
N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHWQPYPXRQTM-UKFSEGPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361563-03-2 | |
Record name | ALDOXORUBICIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.